Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate
Overview
Description
Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically active molecules. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis, which can be removed under acidic conditions without affecting other sensitive functional groups .
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including protection reactions, nucleophilic substitutions, and reductions. For instance, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for CCR2 antagonists, includes an iodolactamization as a key step . Similarly, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involves a low-cost amination process . These methods demonstrate the versatility and practicality of synthesizing intermediates with the tert-butoxycarbonylamino group for further pharmaceutical applications.
Molecular Structure Analysis
The molecular structure of compounds containing the tert-butoxycarbonylamino group can be characterized using various spectroscopic methods such as FTIR, NMR, and X-ray crystallography. For example, the crystal and molecular structure of a related compound was determined by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding that stabilizes the structure . DFT analyses are also employed to predict and confirm the molecular structure and properties of these intermediates .
Chemical Reactions Analysis
Compounds with the tert-butoxycarbonylamino group can undergo a variety of chemical reactions. These include bromination, nucleophilic substitution, and elimination reactions, which are essential for modifying the core structure and adding functional groups that are pivotal for the desired biological activity . The Boc group itself can be removed under acidic conditions, allowing for further functionalization of the amine.
Physical and Chemical Properties Analysis
The physical and chemical properties of these intermediates, such as melting points and yields, are crucial for their practical application in synthesis. For example, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, an intermediate of vandetanib, was optimized to achieve a total yield of 70.6% . The melting point and NMR spectroscopy are used to confirm the identity and purity of the synthesized compounds .
Scientific Research Applications
Discovery and Investigation of Piperidones
The compound under discussion shares structural similarities with a series of novel piperidones investigated for their antineoplastic properties. These compounds have demonstrated significant cytotoxic effects, often surpassing contemporary cancer drugs in efficacy. They exhibit tumor-selective toxicity and can modulate multi-drug resistance, acting through mechanisms such as apoptosis induction, reactive oxygen species generation, caspase activation, and mitochondrial function disruption. Their antimalarial and antimycobacterial properties, alongside favorable toxicity profiles in short-term animal studies, suggest potential for further exploration as cancer therapeutics. The development process, including structure-activity relationships and pharmacokinetic studies, underscores the importance of such compounds in medical research (Hossain et al., 2020).
Synthetic Phenolic Antioxidants
Another research domain relates to synthetic phenolic antioxidants (SPAs), which are crucial in extending product shelf lives across various industries. Despite their utility, studies have raised concerns regarding SPAs' environmental persistence and potential human health risks. Detected in numerous environmental samples and human tissues, these compounds pose risks of hepatic toxicity, endocrine disruption, and carcinogenicity. Research into SPAs' environmental behavior, human exposure pathways, and transformation products is vital, emphasizing the need for novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Graphical Synthetic Routes of Vandetanib
The synthesis of complex pharmaceuticals like vandetanib highlights the role of advanced intermediates such as tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate. These intermediates facilitate the development of efficient, scalable synthetic routes, crucial for manufacturing key therapeutic agents. Vandetanib's synthesis, involving steps like substitution, deprotection, and cyclization, exemplifies the intricate processes involved in drug development and the critical role of such compounds in enabling these processes (Mi, 2015).
Safety And Hazards
The safety information available indicates that Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H303 and H320, suggesting potential hazards upon ingestion or eye contact . Precautionary statements include P305+351+338, indicating that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-15-10-7-11-20(12-15)17(22)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIONIIVXRCVHFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623989 | |
Record name | Benzyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate | |
CAS RN |
406213-47-6 | |
Record name | Benzyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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